molecular formula C23H25N5O2 B2869502 2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1421483-77-3

2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B2869502
CAS No.: 1421483-77-3
M. Wt: 403.486
InChI Key: DXBCLHIBOMVZJE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a chemical compound of interest in medicinal chemistry research, featuring a molecular framework that combines acetamide, methoxyphenyl, phenylpiperazine, and pyrimidine groups. This specific architecture is commonly investigated for its potential to interact with various biological targets . Piperazine and pyrimidine scaffolds are frequently explored in early-stage drug discovery for their diverse pharmacological profiles . Researchers are investigating similar compounds for various applications, including as potential bone anabolic agents to promote osteogenesis and bone formation , and as potential antifungal agents targeting pathogenic Candida species . The mechanism of action for such compounds can vary widely based on specific substitutions, but often involves modulation of enzymatic pathways or key receptors . This product is intended for research purposes such as in vitro screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-30-21-9-7-18(8-10-21)15-22(29)26-19-16-24-23(25-17-19)28-13-11-27(12-14-28)20-5-3-2-4-6-20/h2-10,16-17H,11-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBCLHIBOMVZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-methoxyphenylacetic acid and 4-phenylpiperazine. These intermediates are then subjected to condensation reactions with pyrimidine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related acetamide derivatives from the evidence:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound Pyrimidine 4-Methoxyphenyl (acetamide), 4-phenylpiperazine (pyrimidine-C2) ~422.5* N/A Pyrimidine core; phenylpiperazine enhances potential CNS targeting
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) Thiazole 4-Methoxyphenyl (piperazine), p-tolyl (thiazole-C4) 422.54 289–290 Thiazole core; higher melting point suggests crystalline stability
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Thiazole 4-Methoxyphenyl (thiazole-C4), phenylpiperazine (acetamide) 408.52 281–282 Dual aromatic systems; lower MW than target compound
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline sulfonyl 4-Methoxyphenyl (acetamide), pyrrolidinylquinazoline sulfonyl N/A N/A Quinazoline sulfonyl group; notable anticancer activity (MTT assay)
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 4-Methoxyphenyl (acetamide), 6-chloro (benzothiazole) ~360.8 N/A Chloro substituent may enhance lipophilicity and membrane penetration

* Estimated based on structural similarity to compound 13 .

Key Observations:

  • Core Heterocycle Influence : Pyrimidine (target) vs. thiazole/benzothiazole (analogs) alters electronic properties and binding pocket compatibility. For example, thiazole derivatives in exhibit MMP inhibition, suggesting pyrimidine-based analogs might target similar pathways but with modified selectivity .
  • Chloro or fluoro substituents (e.g., compound 14 in ) increase molecular weight and may enhance receptor affinity .
  • Physical Properties : Melting points for thiazole analogs range from 269–303°C, indicative of strong intermolecular forces, while the target compound’s pyrimidine core might reduce crystallinity compared to thiazoles .

Pharmacological Activity

  • Anticancer Potential: Quinazoline sulfonyl acetamides (e.g., compound 38) show potent activity against HCT-1, MCF-7, and PC-3 cell lines, likely due to sulfonyl groups interacting with kinase domains . The target compound lacks this moiety but shares the 4-methoxyphenyl group, which may contribute to DNA intercalation or topoisomerase inhibition.
  • Enzyme Inhibition : Thiazole-based acetamides () inhibit MMPs, critical in inflammation and metastasis. The target’s phenylpiperazine group could modulate serotonin or dopamine receptors, diverging from MMP-focused mechanisms .
  • Antiviral Activity : Pyridine-containing acetamides () bind SARS-CoV-2 protease via HIS163 and ASN142 interactions. The target’s pyrimidine core may lack the spatial geometry for similar binding, highlighting structural specificity in antiviral design .

Selectivity and Specificity

  • In contrast, pyrrolidinylquinazoline derivatives (compound 38) likely interact with kinase ATP-binding pockets .
  • Metabolic Stability : The methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to chloro or nitro analogs (e.g., compound 14 in ), prolonging half-life .

Biological Activity

2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action based on diverse scientific literature.

Chemical Structure

The compound can be described by the following structural formula:

C23H28N4O2\text{C}_{23}\text{H}_{28}\text{N}_{4}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core : The initial step may involve the synthesis of a pyrimidine derivative through cyclization reactions.
  • Piperazine Attachment : The attachment of the 4-phenylpiperazine moiety is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide functional group.

Anticonvulsant Activity

Research has indicated that derivatives related to this compound exhibit significant anticonvulsant properties. A study highlighted that certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were evaluated for their anticonvulsant activity using animal models. The results demonstrated efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating potential therapeutic applications in epilepsy treatment .

The mechanism underlying the anticonvulsant effects is believed to involve modulation of neuronal voltage-sensitive sodium channels. Compounds with similar structures have shown moderate binding affinities to these channels, which are crucial in regulating neuronal excitability .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific structural features significantly influence biological activity:

  • Piperazine Moiety : The presence of a phenylpiperazine group is critical for enhancing anticonvulsant activity.
  • Methoxy Substitution : The methoxy group on the phenyl ring contributes to improved lipophilicity, which may enhance central nervous system penetration .
CompoundStructureAnticonvulsant ActivityBinding Affinity
1Structure 1Effective in MES at 100 mg/kgModerate
2Structure 2IneffectiveLow
3Structure 3Effective in both MES and PTZ testsHigh

Case Studies

A notable case study involved the evaluation of various derivatives in different animal models. The study confirmed that certain modifications led to increased efficacy and reduced toxicity, suggesting a promising therapeutic window for future drug development .

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